molecular formula C12H13N3O2 B8740935 NSC 263788 CAS No. 13514-94-8

NSC 263788

Cat. No.: B8740935
CAS No.: 13514-94-8
M. Wt: 231.25 g/mol
InChI Key: VQHNRSWQEXMRKH-UHFFFAOYSA-N
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Description

NSC 263788 is an organic compound with the molecular formula C12H13N3O2. It is a light yellow to yellow powder or crystals . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 263788 typically involves the nucleophilic aromatic substitution of 2-nitro-5-fluorobenzonitrile with piperidine . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

NSC 263788 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-Amino-5-(piperidin-1-yl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of NSC 263788 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 263788 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidinyl group makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

13514-94-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-nitro-5-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C12H13N3O2/c13-9-10-8-11(4-5-12(10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

VQHNRSWQEXMRKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

63.9 g of 5-chloro-2-nitrobenzonitrile was dissolved in 200 ml of dimethylformamide, and 95 ml of piperidine was added to the solution. The mixture was stirred at 50° C. for 30 minutes while externally cooling because of heat generation. The reaction mixture was poured into water, and the precipitate thus formed was collected, washed with water and then with methanol, and dried to obtain 80 g of 2-nitro-5-piperidinobenzonitrile (melting point: 126°-127° C.).
Quantity
63.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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